(-)-Curlone

Catalog No.
S13276567
CAS No.
87440-60-6
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Curlone

CAS Number

87440-60-6

Product Name

(-)-Curlone

IUPAC Name

(6S)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14-/m0/s1

InChI Key

JIJQKFPGBBEJNF-KBPBESRZSA-N

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1

Isomeric SMILES

C[C@@H](CC(=O)C=C(C)C)[C@@H]1CCC(=C)C=C1

(-)-Curlone, also known as β-turmerone, is a highly lipophilic bisabolane sesquiterpenoid natively found in the essential oil of Curcuma longa (turmeric) [1]. Unlike the polyphenolic curcuminoids, (-)-curlone is a volatile, blood-brain barrier-penetrant compound characterized by an exocyclic double bond and a distinct pharmacokinetic profile [2]. In industrial and research procurement, pure (-)-curlone is primarily sourced as an analytical biomarker for chemotype profiling, a specialized standard for neuropharmacological assays, and a structurally distinct precursor for semi-synthesis. Procuring the isolated compound is critical for bypassing the severe batch-to-batch variability and thermal degradation issues inherent in crude turmeric essential oils [2].

Substituting pure (-)-curlone with crude turmeric essential oil, mixed turmerone fractions, or standard curcumin extracts critically compromises experimental and formulation integrity. Curcumin is a polyphenol with low systemic bioavailability and minimal central nervous system penetration, making it an invalid substitute for lipophilic, BBB-penetrant sesquiterpenes like curlone [1]. Furthermore, substituting (-)-curlone with the more abundant in-class analog, ar-turmerone, fails in both synthetic and pharmacokinetic contexts. Structurally, ar-turmerone possesses an aromatized ring that cannot undergo the diene-specific cycloadditions accessible to (-)-curlone [2]. Process-wise, crude essential oils subjected to hydrodistillation experience thermal stress that can artificially alter the natural ratio of α-turmerone and β-turmerone (curlone) in favor of the more thermodynamically stable ar-turmerone, rendering crude mixtures inadequate for precise quantitative standardization [1].

Pharmacokinetic Stability and Mean Residence Time

In vivo pharmacokinetic profiling reveals that individual bisabolane sesquiterpenes possess distinct absorption and clearance rates. (-)-Curlone demonstrates a systemic bioavailability of 7% and a prolonged mean residence time (MRT) of 14.0 hours. In contrast, the more common analog ar-turmerone exhibits a higher bioavailability of 13% but a shorter MRT of 13.2 hours [1]. Utilizing a mixed turmerone fraction conflates these distinct pharmacokinetic behaviors, making precise dosing models impossible.

Evidence DimensionMean Residence Time (MRT)
Target Compound Data(-)-Curlone: 14.0 hours
Comparator Or Baselinear-turmerone: 13.2 hours
Quantified Difference(-)-Curlone provides an extended residence time (+0.8 hours) but lower absolute bioavailability compared to ar-turmerone.
ConditionsIn vivo pharmacokinetic evaluation (oral/intravenous administration).

Buyers conducting rigorous neuropharmacological or pharmacokinetic modeling must procure pure (-)-curlone to ensure reproducible dosing and clearance data free from ar-turmerone interference.

Structural Reactivity for Semi-Synthetic Cycloadditions

The structural architecture of (-)-curlone features a 4-methylene-2-cyclohexen-1-yl moiety, providing a cross-conjugated diene system capable of participating in complex chemical derivatizations, such as Diels-Alder cycloadditions [1]. The standard procurement substitute, ar-turmerone, features a fully aromatized p-tolyl ring that is chemically inert to these specific diene/dienophile reactions [2].

Evidence DimensionDiene reactivity for cycloaddition
Target Compound Data(-)-Curlone: Contains an exocyclic diene system reactive in cycloadditions.
Comparator Or Baselinear-turmerone: Contains an aromatized ring, inert to diene cycloadditions.
Quantified DifferenceBinary structural divergence (reactive diene vs. inert aromatic ring).
ConditionsSemi-synthetic organic chemistry workflows.

Synthetic chemists must select (-)-curlone over the more abundant ar-turmerone when sourcing a sesquiterpenoid precursor for complex scaffold building via cycloaddition.

Thermal Stability and Analytical Standardization

Crude turmeric essential oils are highly susceptible to thermal degradation during hydrodistillation, which can artificially alter the concentration of β-turmerone (curlone) and drive conversion toward the more thermodynamically stable ar-turmerone [1]. Consequently, commercial crude extracts exhibit extreme batch-to-batch variability, with curlone concentrations ranging unpredictably from 3% to over 19% depending on the extraction method (e.g., supercritical CO2 vs. steam distillation) [2]. Procuring a high-purity (-)-curlone standard is the only way to establish a reliable baseline for LC-UV or GC-MS quantification.

Evidence DimensionConcentration reliability
Target Compound DataPure (-)-Curlone standard: >98% defined purity.
Comparator Or BaselineCrude Turmeric Oil: Highly variable curlone content (3% to >19%) due to thermal conversion.
Quantified DifferenceGuaranteed absolute concentration vs. unpredictable thermal degradation fluctuations ranging from 3% to 19%.
ConditionsGC-MS / LC-UV analytical calibration and quality control.

QA/QC laboratories must procure the pure (-)-curlone reference standard to accurately quantify chemotypes, as crude extracts cannot serve as reliable quantitative baselines.

Analytical Biomarker for Turmeric Chemotype Profiling

(-)-Curlone is an essential analytical standard for GC-MS and LC-UV workflows designed to differentiate Curcuma longa chemotypes (e.g., distinguishing curlone-dominant Group III chemotypes from ar-turmerone-dominant strains). Its use ensures accurate quantification of high-value supercritical CO2 extracts where thermal degradation has been minimized [1].

Precursor for Sesquiterpenoid Semi-Synthesis

Due to its exocyclic diene system, (-)-curlone is specifically suited as a starting material in medicinal chemistry. It allows synthetic chemists to perform Diels-Alder cycloadditions and other diene-specific functionalizations to generate novel, lipophilic neuroactive scaffolds—a synthetic pathway entirely inaccessible when using the aromatized ar-turmerone [2].

Pharmacokinetic Modeling of BBB-Penetrant Actives

In neuropharmacological research, (-)-curlone is procured to study the specific absorption, distribution, and 14.0-hour mean residence time of non-aromatic bisabolane sesquiterpenes. Using the pure isolate prevents the confounding pharmacokinetic variables introduced by mixed turmerone fractions or poorly absorbed curcuminoids [3].

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

218.167065321 g/mol

Monoisotopic Mass

218.167065321 g/mol

Heavy Atom Count

16

UNII

BU5P7NVS9P

Dates

Last modified: 08-10-2024

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